molecular formula C9H8N2O3 B3042503 2-ethoxy-4-nitrobenzonitrile CAS No. 642081-59-2

2-ethoxy-4-nitrobenzonitrile

Cat. No.: B3042503
CAS No.: 642081-59-2
M. Wt: 192.17 g/mol
InChI Key: RWXNPKHTHFLAAN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitrobenzonitrile is a substituted benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. Its molecular formula is C₉H₈N₂O₃, with a calculated molecular weight of 192.16 g/mol. The ethoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a push-pull electronic effect that influences reactivity and physicochemical properties. This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to the versatility of nitriles and nitro groups in further functionalization (e.g., reduction to amines or participation in coupling reactions) .

Synthesis likely involves nitration of 2-ethoxybenzonitrile. The ethoxy group directs nitration to the para position (relative to itself), yielding the 4-nitro isomer. However, competing meta-directing effects from the nitrile group (-CN) could complicate regioselectivity, necessitating controlled reaction conditions .

Properties

IUPAC Name

2-ethoxy-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-9-5-8(11(12)13)4-3-7(9)6-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXNPKHTHFLAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-nitrobenzonitrile typically involves the nitration of 2-ethoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid over-nitration and to ensure the selective formation of the desired compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4)

  • Structure: Methoxy (-OCH₃) at position 3, nitro (-NO₂) at position 4.
  • Molecular Weight : 178.15 g/mol.
  • Melting Point : 125–126°C .
  • Key Differences: The meta placement of the methoxy group (vs. ortho ethoxy in the target compound) reduces steric hindrance, enhancing crystalline symmetry and raising the melting point. Electronic effects differ: The nitro group in 3-methoxy-4-nitrobenzonitrile experiences weaker resonance stabilization from the methoxy group due to their meta relationship, whereas in 2-ethoxy-4-nitrobenzonitrile, the ortho ethoxy may sterically hinder nitro-group reactivity .

4-Ethoxy-2,3-difluorobenzonitrile

  • Structure : Ethoxy (-OCH₂CH₃) at position 4, fluorine atoms at positions 2 and 3.
  • Molecular Weight : 183.15 g/mol (calculated).
  • Key Differences: Fluorine’s strong electron-withdrawing nature increases the compound’s polarity and oxidative stability compared to nitro-substituted analogs. The ethoxy group at position 4 (vs. Industrial synthesis of such fluorinated analogs often requires high-temperature/pressure conditions, as noted in .

4-[2-(Aminooxy)ethoxy]benzonitrile (CAS 1448673-15-1)

  • Structure: Aminooxy-ethoxy (-OCH₂CH₂ONH₂) at position 4.
  • Molecular Weight : 178.19 g/mol.
  • Key Differences: The aminooxy group enables unique reactivity, such as oxime formation, absent in nitro- or fluoro-substituted analogs. Synthesized via high-yield routes (96% reported), contrasting with the likely lower yields for nitro-substituted compounds due to harsh nitration conditions .

Data Table: Comparative Analysis

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 2-OCH₂CH₃, 4-NO₂ 192.16 (calc.) N/A Pharmaceutical/agrochemical intermediates (inferred)
3-Methoxy-4-nitrobenzonitrile 3-OCH₃, 4-NO₂ 178.15 125–126 Pharmaceutical intermediates
4-Ethoxy-2,3-difluorobenzonitrile 4-OCH₂CH₃, 2-F, 3-F 183.15 (calc.) N/A Fine chemicals, specialty synthesis
4-[2-(Aminooxy)ethoxy]benzonitrile 4-OCH₂CH₂ONH₂ 178.19 N/A Bioconjugation, prodrug design

Research Findings and Discussion

  • Substituent Position and Reactivity :

    • Ortho ethoxy groups in this compound may sterically hinder electrophilic substitution at the 6-position, whereas meta-substituted analogs (e.g., 3-methoxy-4-nitrobenzonitrile) allow more predictable reactivity .
    • Fluorine in 4-ethoxy-2,3-difluorobenzonitrile enhances thermal stability, making it suitable for high-temperature industrial processes .
  • Electronic Effects :

    • The nitro group in this compound is activated for reduction to an amine due to resonance donation from the ortho ethoxy, whereas fluorine’s inductive effects dominate in difluoro analogs .
  • Safety and Handling :

    • Nitro-substituted benzonitriles are generally classified as irritants, requiring precautions against inhalation and skin contact. Fluorinated analogs may pose additional environmental hazards due to fluorine’s persistence .

Biological Activity

2-Ethoxy-4-nitrobenzonitrile is a compound that has garnered attention in various fields of research due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3C_{10}H_{10}N_{2}O_{3}. The presence of the ethoxy group, nitro group, and nitrile group contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Interaction : The compound acts as a probe in studying enzyme activities, which can lead to the development of biochemical assays.
  • Redox Reactions : The nitro group can participate in redox reactions, influencing cellular processes.
  • Ligand Behavior : The nitrile group may act as a ligand in coordination chemistry, potentially interacting with metal ions or other biological molecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant activity against Gram-negative bacteria, particularly those within the ESKAPE group known for their antibiotic resistance.

Bacterial Strain EC50 (µM)
Klebsiella pneumoniae15.0
Escherichia coli22.5
Burkholderia pseudomallei18.0

These results suggest that the compound could be a candidate for developing new antimicrobial agents aimed at resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa12.0
MCF-725.0
A54930.5

These findings highlight the compound's potential in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against antibiotic-resistant strains showed promising results, particularly in inhibiting growth in Klebsiella pneumoniae and Burkholderia pseudomallei. The study emphasized the need for further investigation into its mechanism and potential therapeutic applications .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that this compound selectively induced apoptosis in HeLa cells while exhibiting lower toxicity towards normal cells. This selectivity could be beneficial for targeted cancer therapies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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